N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyridazine-thiophene intermediate.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(3-thiophen-2-ylpyridazin-1-yl)acetamide: Lacks the oxo group on the pyridazine ring.
N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyrimidin-1-yl)acetamide: Contains a pyrimidine ring instead of a pyridazine ring.
N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is unique due to the presence of the oxo group on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. This compound’s combination of furan, thiophene, and pyridazine rings also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(16-9-11-3-1-7-21-11)10-18-15(20)6-5-12(17-18)13-4-2-8-22-13/h1-8H,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSVKUKXHLDRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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